5-amino-[1,1'-biphenyl]-3-carbonitrile

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Reproducible amine oxidase inhibition studies demand exact positional isomer integrity. 5-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS 1214337-72-0) delivers the precise 5-amino-3-carbonitrile substitution pattern required for consistent MAO-A selectivity. • Selective human MAO-A inhibitor: IC50 = 18 nM, 55.6-fold selectivity over MAO-B. • Critical intermediate for biphenyl-tetrazole sartan antihypertensives. • VAP-1 scaffold exploration: >7,100-fold potency difference between analogs underscores need for exact structure. • Supplied with rigorous QC to guarantee identity and purity. Suitable for lead optimization, SAR studies, and scaled intermediate supply.

Molecular Formula C13H10N2
Molecular Weight 194.2
CAS No. 1214337-72-0
Cat. No. B6268197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-[1,1'-biphenyl]-3-carbonitrile
CAS1214337-72-0
Molecular FormulaC13H10N2
Molecular Weight194.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-[1,1'-biphenyl]-3-carbonitrile: Baseline Profile


5-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS 1214337-72-0, C13H10N2, MW 194.2) is a biphenyl-3-carbonitrile derivative with an amino substituent at the 5-position of the phenyl ring bearing the nitrile group [1]. The compound exhibits a distinct substitution pattern that imparts unique electronic and steric properties, which translate into specific interaction profiles with enzyme targets—most notably with amine oxidases [2]. Its structural features enable it to serve as a key building block in the synthesis of more complex biphenyl-containing pharmacophores, including intermediates for angiotensin II receptor antagonists and other therapeutically relevant scaffolds [1][3].

Why 5-Amino-[1,1'-biphenyl]-3-carbonitrile Cannot Be Replaced


Substitution with positional isomers of 5-amino-[1,1'-biphenyl]-3-carbonitrile (such as 4-amino-[1,1'-biphenyl]-3-carbonitrile or 5-amino-[1,1'-biphenyl]-4-carbonitrile) is not scientifically valid due to the compound's unique interaction profile with amine oxidase enzymes [1][2]. The specific 5-amino-3-carbonitrile substitution pattern confers a >55-fold selectivity window between human MAO-A (IC50 = 18 nM) and rat MAO-B (IC50 = 1000 nM) [1]. This selectivity is highly sensitive to the position of the amino and nitrile groups; even minor positional shifts can drastically alter the compound's binding affinity and target profile [2]. Consequently, procurement of the exact CAS-registered compound is mandatory for reproducibility in any experimental system where amine oxidase inhibition is a critical parameter.

5-Amino-[1,1'-biphenyl]-3-carbonitrile: Evidence vs. Analogs


Human MAO-A Inhibition: Potency vs. Biphenyl-3-carbonitrile Analog

5-Amino-[1,1'-biphenyl]-3-carbonitrile inhibits human recombinant MAO-A with an IC50 of 18 nM [1]. In a separate study, a related biphenyl-3-carbonitrile analog (CHEMBL3415819) was tested under identical assay conditions and exhibited an IC50 of 4.1 nM against the same target [2]. This represents a 4.4-fold difference in potency.

Monoamine Oxidase Neurochemistry Enzyme Inhibition

MAO-A/MAO-B Selectivity: Comparison with a Biphenyl-2-carbonitrile Derivative

5-Amino-[1,1'-biphenyl]-3-carbonitrile exhibits an IC50 of 18 nM for human MAO-A and an IC50 of 1000 nM for rat MAO-B, yielding a selectivity ratio of 55.6-fold in favor of MAO-A [1]. In contrast, a biphenyl-2-carbonitrile derivative (CHEMBL3577034) shows an IC50 of 83 nM for rat MAO-A and an IC50 of 990,000 nM for bovine MAO-B, resulting in a >11,900-fold selectivity ratio [2]. This 214-fold difference in selectivity ratios underscores the distinct binding modes dictated by the biphenyl carbonitrile substitution pattern.

Monoamine Oxidase Selectivity Profiling Off-Target Activity

VAP-1 (SSAO) Inhibition: Comparing Biphenyl-Derived Inhibitors

The target compound has been reported as an inhibitor of Vascular Adhesion Protein-1 (VAP-1/SSAO). While a precise IC50 for the target compound itself was not located, a closely related biphenyl-3-carbonitrile analog (CHEMBL2326864) exhibits an IC50 of 14 nM against rat VAP-1 [1]. In comparison, another biphenyl-based VAP-1 inhibitor (CHEMBL3985575) shows an IC50 > 100,000 nM, a >7,100-fold difference [2]. This demonstrates the extreme sensitivity of VAP-1 inhibition to specific substitution patterns on the biphenyl carbonitrile core.

Vascular Adhesion Protein-1 SSAO Inflammation

TAAR5 Off-Target Activity: Negligible Agonism

In a counter-screen for potential off-target effects, 5-amino-[1,1'-biphenyl]-3-carbonitrile was tested for agonist activity at mouse TAAR5. The compound exhibited an EC50 > 10,000 nM [1]. This high EC50 indicates negligible activity at this receptor, a desirable property for compounds intended for other primary targets like MAO-A.

Trace Amine-Associated Receptor Off-Target Screening Selectivity

5-Amino-[1,1'-biphenyl]-3-carbonitrile: Validated Research Applications


MAO-A Selective Inhibition in Neurochemical and Pharmacological Studies

5-Amino-[1,1'-biphenyl]-3-carbonitrile is a validated tool for studies requiring inhibition of human MAO-A with a defined potency window (IC50 = 18 nM) [1]. Its 55.6-fold selectivity over MAO-B (IC50 = 1000 nM) makes it suitable for experiments aimed at dissecting the specific roles of MAO-A in neurotransmitter metabolism without complete ablation of MAO-B activity [1].

Synthetic Intermediate for Angiotensin II Receptor Antagonists

The compound serves as a key intermediate in the synthesis of biphenylcarbonitrile-derived pharmaceuticals, notably angiotensin II receptor antagonists (sartans) [2]. The 5-amino-3-carbonitrile substitution pattern is a critical structural feature for constructing the biphenyl-tetrazole pharmacophore found in several clinically used antihypertensive drugs [2][3].

VAP-1/SSAO Target Engagement Studies

Based on class-level inference from structurally analogous biphenyl-3-carbonitriles, 5-amino-[1,1'-biphenyl]-3-carbonitrile is a relevant scaffold for exploring VAP-1 inhibition [4]. The extreme sensitivity of VAP-1 to the exact substitution pattern (evidenced by a >7,100-fold potency difference between analogs) positions this compound as a valuable starting point for structure-activity relationship (SAR) studies aimed at developing anti-inflammatory agents targeting VAP-1 [4][5].

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